

Comparative Analysis of N-Substituted Thiazole Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: *N,4-dimethyl-1,3-thiazol-2-amine*

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A comprehensive review of the synthesis, biological activity, and structure-activity relationships of N-substituted thiazole derivatives, providing researchers, scientists, and drug development professionals with a comparative guide to this versatile class of compounds.

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of pharmacological activities.^{[1][2]} N-substituted thiazole derivatives, in particular, have garnered significant attention for their potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.^{[3][4]} This guide offers a comparative analysis of these derivatives, presenting key experimental data, detailed methodologies, and visual representations of structure-activity relationships to aid in the design and development of novel therapeutic agents.

Unveiling the Pharmacological Potential: A Data-Driven Comparison

The biological activity of N-substituted thiazole derivatives is profoundly influenced by the nature and position of the substituents on the thiazole ring. Modifications at various positions can significantly modulate the potency and selectivity of these compounds.^[5]

Anticancer Activity

N-substituted thiazole derivatives have emerged as a promising class of anticancer agents, targeting various signaling pathways involved in tumor progression.^{[6][5]} The cytotoxic effects

of these compounds are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric for comparison.

Compound ID	Substitution Pattern	Cancer Cell Line	IC50 (μM)	Reference Drug	Reference Drug IC50 (μM)
4c	2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4(5H)-one	MCF-7 (Breast)	2.57 ± 0.16	Staurosporine	6.77 ± 0.41
HepG2 (Liver)	7.26 ± 0.44	Staurosporine	8.4 ± 0.51		
5d	Diphyllin-thiazole derivative	HepG2 (Liver)	0.3	-	-
5e	Diphyllin-thiazole derivative	HepG2 (Liver)	0.4	-	-
7g	N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide	THP-1 (Leukemia)	-	-	-
7j	2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide	HL-60 (Leukemia)	-	-	-

11c	Thiazolyl pyrazole derivative	HepG-2 (Liver)	~4	Doxorubicin	-
MCF-7 (Breast)	~3	Doxorubicin	-		
HCT-116 (Colon)	~7	Doxorubicin	-		
6g	Thiazolyl pyrazole derivative	HepG-2 (Liver)	~7	Doxorubicin	-
MCF-7 (Breast)	~4	Doxorubicin	-		
HCT-116 (Colon)	~12	Doxorubicin	-		

Table 1: Comparative cytotoxic activity of selected N-substituted thiazole derivatives against various cancer cell lines.[4][7][8]

Antimicrobial Activity

The thiazole nucleus is a key component in many antimicrobial agents, and N-substituted derivatives often exhibit enhanced activity against a spectrum of bacterial and fungal pathogens.[9][10][11] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

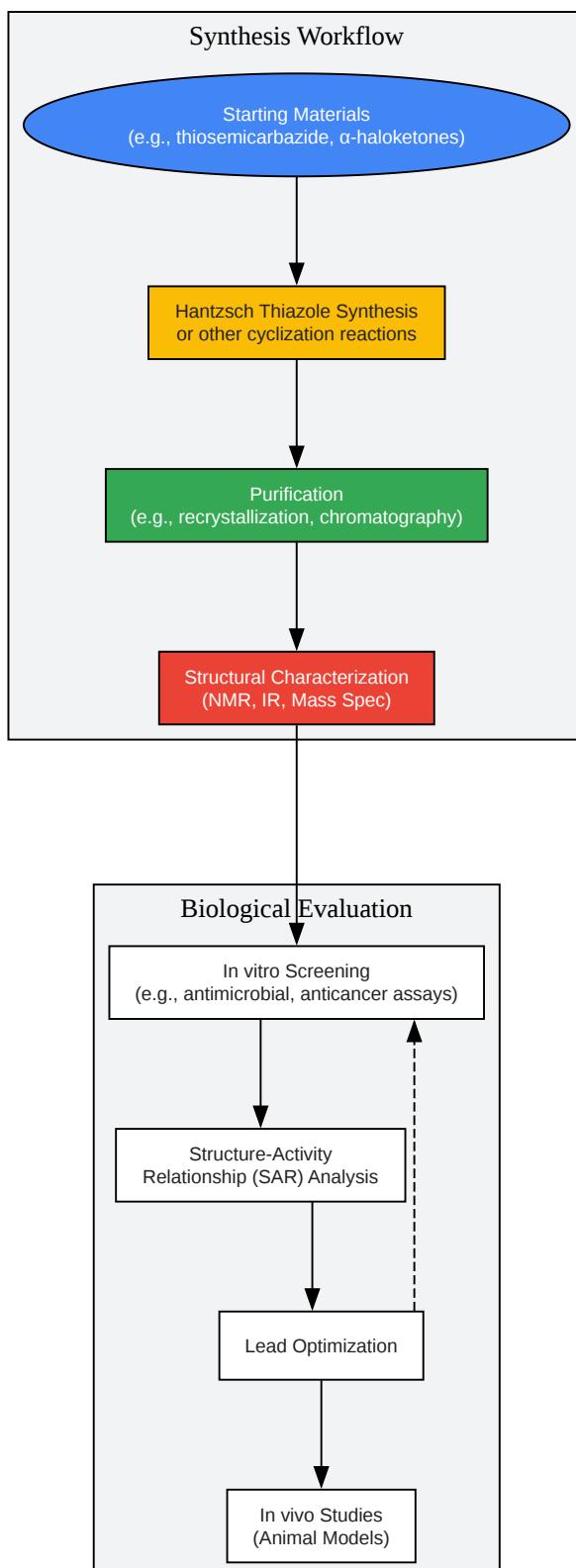
Compound ID	Substitution Pattern	Microorganism	Zone of Inhibition (mm) / MIC (µg/mL)	Standard Drug
9a-l (series)	2-[3-cyclopropyl-5-(p-substitutedphenyl)-4,5-dihdropyrazol-1-yl]-N-[4-(p-substitutedphenyl)-1-thiazol-2-yl]-acetamides	S. aureus, P. aeruginosa, E. coli, C. albicans	Moderate to significant activity	Ampicillin, Imipenem, Clotrimazole
7e	2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide	Antibacterial	High activity	-
7f	N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide	Antibacterial	High activity	-
7i	2-[Benzothiazol-2-ylthio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide	C. parapsilosis, C. glabrata	Anticandidal effect	-
7j	2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide	C. parapsilosis, C. glabrata	Anticandidal effect	-

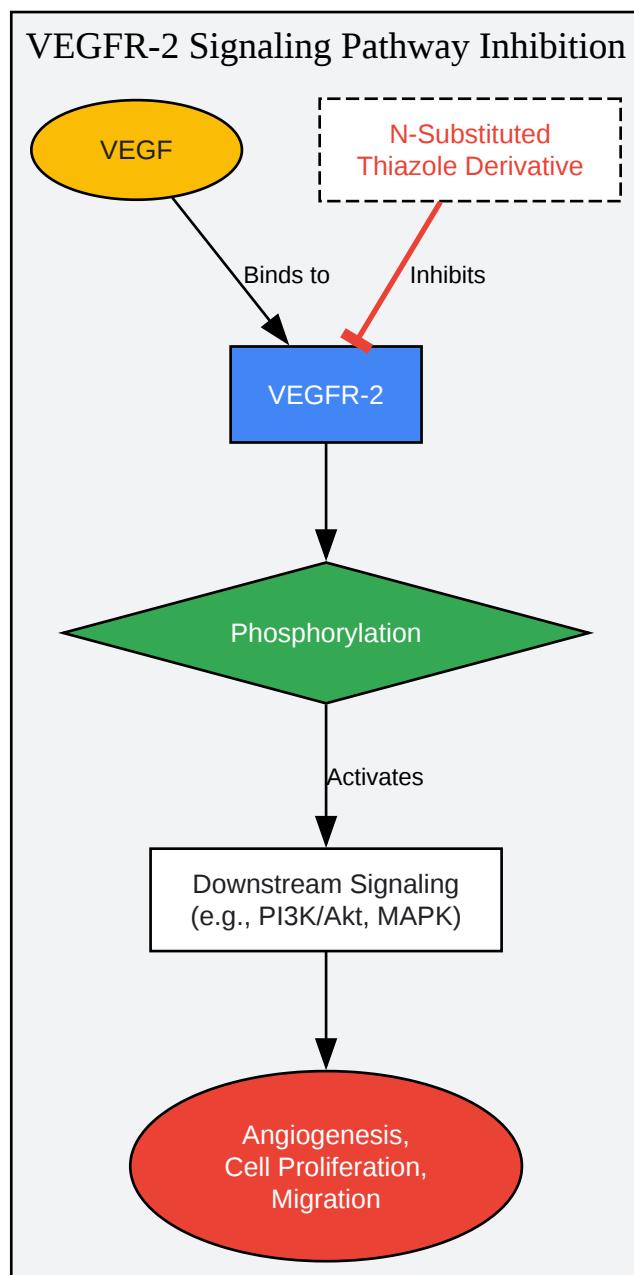
	zol-2-yl]propanamide			
19b	2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazinyl)-N,4'-dimethyl-[4,5'-bithiazol]-2'-amine	Antibacterial & Antifungal	High activity	-
19d	2-(2-(1-(4-Fluorophenyl)ethylidene)hydrazinyl)-N,4'-dimethyl-[4,5'-bithiazol]-2'-amine	Antibacterial & Antifungal	High activity	-
43a, 43b, 43c, 43d	4-(4-bromophenyl)-thiazol-2-amine derivatives	S. aureus, E. coli	MIC = 16.1 μ M (for 43a)	Norfloxacin, Fluconazole

Table 2: Comparative antimicrobial activity of selected N-substituted thiazole derivatives.[\[11\]](#) [\[12\]](#)

Visualizing the Path to Discovery: Workflows and Pathways

Understanding the experimental workflow and the underlying biological mechanisms is crucial for rational drug design. The following diagrams illustrate a typical synthesis and evaluation pipeline for N-substituted thiazole derivatives and a key signaling pathway targeted by some of these compounds.





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